molecular formula C5H6BrF3 B3251388 (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane CAS No. 2092050-62-7

(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane

Cat. No.: B3251388
CAS No.: 2092050-62-7
M. Wt: 203.00 g/mol
InChI Key: DDNFMRMLLSCYSF-UHFFFAOYSA-N
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Description

(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane is a useful research compound. Its molecular formula is C5H6BrF3 and its molecular weight is 203.00 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Evaluation : Bromophenol derivatives with a cyclopropyl moiety, such as "(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane", have been synthesized and evaluated for biological activity. They have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

  • Cycloaddition Reactions : This compound is involved in cycloaddition reactions, demonstrating its utility in forming cyclopropanes when reacted with suitable olefins (Atherton & Fields, 1968).

  • Stereoselective Synthesis : It plays a role in the stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane (Jiang, Zhang, & Xiong, 2003).

  • Conformational Restriction in Biologically Active Compounds : The cyclopropane ring in this compound is effective in restricting the conformation of biologically active compounds, which can improve activity and provide insights into bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

  • Enantioselective Synthesis : This compound is also significant in the enantioselective synthesis of cyclopropanes, showing high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).

  • Ring Opening of Cyclopropane : Research has shown that ring opening of cyclopropane is a notable reaction in this compound, leading to different useful derivatives (Moore et al., 2014).

  • Facile Rearrangement and Molecular Structure Studies : The compound undergoes facile rearrangement and has been studied for its molecular structure and conformational composition (Donskaya & Lukovskii, 1991).

  • Acylations and Aldol-type Reactions : It is also involved in acylations and aldol-type reactions, forming various derivatives in high yields (Tanikaga et al., 1998).

  • Vibrational Spectra and Conformations : The vibrational spectra and conformations of this compound have been analyzed, providing insights into its chemical behavior (Wurrey et al., 1982).

  • Synthesis of Conformationally Restricted Agonists : Its derivatives have been used in the synthesis of conformationally restricted agonists for histamine H3 receptors, highlighting its role in medicinal chemistry (Kazuta et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane involves the addition of a bromomethyl group and a trifluoromethyl group to a cyclopropane ring. This can be achieved through a series of reactions starting with a cyclopropane derivative and using appropriate reagents to introduce the desired functional groups.", "Starting Materials": [ "Cyclopropane derivative", "Bromine", "Trifluoromethylating reagent", "Solvent" ], "Reaction": [ "Step 1: The cyclopropane derivative is treated with bromine in the presence of a solvent to form a bromocyclopropane intermediate.", "Step 2: The bromocyclopropane intermediate is then reacted with a trifluoromethylating reagent to introduce the trifluoromethyl group.", "Step 3: The resulting (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane product is isolated and purified." ] }

CAS No.

2092050-62-7

Molecular Formula

C5H6BrF3

Molecular Weight

203.00 g/mol

IUPAC Name

1-(bromomethyl)-2-(trifluoromethyl)cyclopropane

InChI

InChI=1S/C5H6BrF3/c6-2-3-1-4(3)5(7,8)9/h3-4H,1-2H2

InChI Key

DDNFMRMLLSCYSF-UHFFFAOYSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CBr

SMILES

C1C(C1C(F)(F)F)CBr

Canonical SMILES

C1C(C1C(F)(F)F)CBr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane
Reactant of Route 2
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane
Reactant of Route 3
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane
Reactant of Route 4
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane
Reactant of Route 5
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane
Reactant of Route 6
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane

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